6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration and Reduction: Starting from a quinoline derivative, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The pyrrolidine-1-carbonyl group can be introduced through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline Sulfonamides: Compounds with similar sulfonyl groups and biological activities.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine moieties and pharmacological properties.
Uniqueness
6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly focusing on its antileishmanial properties and other relevant pharmacological effects.
Synthesis
The compound is synthesized through a series of chemical reactions involving quinoline derivatives and sulfonyl chlorides. The synthetic pathway typically includes:
- Formation of the quinoline core - utilizing traditional methods for quinoline synthesis.
- Sulfonylation - introducing the sulfonyl group from 3,5-dimethylbenzenesulfonyl chloride.
- Pyrrolidine incorporation - attaching the pyrrolidine-1-carbonyl moiety through amide bond formation.
Antileishmanial Activity
Recent studies have highlighted the compound's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.09 to 8.89 μM against intracellular amastigotes, indicating significant antileishmanial activity compared to the standard drug miltefosine (IC50 9.25 ± 0.17 μM) .
Table 1: Comparison of IC50 Values for Antileishmanial Activity
Compound | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
This compound | TBD | TBD |
Miltefosine | 9.25 ± 0.17 | N/A |
Compound 33 | 2.09 | High |
Compound 46 | 8.89 | Moderate |
Note: TBD indicates values that require further experimental validation.
Cytotoxicity Assessment
Cytotoxicity studies are essential to evaluate the safety profile of novel compounds. The aforementioned studies indicated that while the target compound showed promising antileishmanial activity, it also exhibited lower cytotoxicity compared to miltefosine, suggesting a favorable therapeutic window .
Pharmacokinetics
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
- Absorption : Preliminary data suggest adequate oral bioavailability.
- Distribution : The compound demonstrated good tissue penetration in animal models.
- Metabolism : Metabolic pathways are currently under investigation to identify active metabolites.
- Excretion : Excretion profiles indicate renal clearance as a primary route.
Case Studies
In vivo studies on golden hamsters infected with Leishmania donovani revealed that administration of the lead compounds resulted in significant reductions in parasite load:
Properties
IUPAC Name |
[6-chloro-4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSUAUWBEBNQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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